Home > Products > Screening Compounds P91133 > 2-(Naphthalen-1-yloxy)-1-(4-(6-(pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)ethanone
2-(Naphthalen-1-yloxy)-1-(4-(6-(pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)ethanone - 1060165-24-3

2-(Naphthalen-1-yloxy)-1-(4-(6-(pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)ethanone

Catalog Number: EVT-3346120
CAS Number: 1060165-24-3
Molecular Formula: C25H23N5O2
Molecular Weight: 425.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)-1-[(6-phenylpyridin-3-yl)methyl]piperazin-1-ium chloride

  • Compound Description: This compound is the hydrochloride salt of an amine, crystallized and structurally analyzed in comparison to its fluorinated analog, 4-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)-1-{[6-(4-fluorophenyl)pyridin-3-yl]methyl}piperazin-1-ium chloride monohydrate. []

3-[3H] 1-(azetidin-1-yl)-2-(6-(4-fluoro-3-methyl-phenyl)pyrrolo[3,2-b]pyridin-1-yl)ethanone ([3H]-JNJ- GluN2B-5)

  • Compound Description: [3H]-JNJ- GluN2B-5 is a radioligand with high affinity for GluN2B-containing NMDA receptors. It exhibits significant selectivity over sigma receptors, unlike the commonly used GluN2B radioligand [3H]-Ro 25-6981. []

1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[1,2]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500)

  • Compound Description: GNE-3500 is a potent and selective retinoic acid receptor-related orphan receptor C (RORc or RORγ) inverse agonist. It was developed through structural modifications of a tertiary sulfonamide to improve metabolic stability while maintaining its RORc inverse agonist profile. []

N'-(Substituted)-2-(4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)acetohydrazides and 1-(2-(substituted)-5-((4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)methyl)-1,3,4-oxadiazol-3(2H)-yl)ethan-1-ones

  • Compound Description: This entry refers to a series of compounds, rather than a single entity. These compounds were synthesized and characterized for their potential antimicrobial activity. Molecular docking studies were also conducted to investigate their binding interactions with the BAX protein. []

1-(4-methylpiperazin-1-yl)isoquinolines with different heteroaromatic substituents

  • Compound Description: This refers to a group of 1-(4-methylpiperazin-1-yl)isoquinoline derivatives studied for their anticancer activity. Substituents at the C-3 position significantly influenced their potency, with the 2-phenylthiazol-4-yl, quinoxaline-2-yl, and 6,7-dimethylquinoxalin-2-yl derivatives exhibiting the highest activity. []

1-(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-5-yl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone

  • Compound Description: This compound was synthesized and its crystal structure was analyzed, revealing a chair conformation of the piperazine ring and weak C—H⋯O and C—H⋯π interactions contributing to its crystal packing. []
  • Compound Description: This compound is a key intermediate in the synthesis of BIRB 1017, a potent p38 MAP kinase inhibitor. []

2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690)

  • Compound Description: GLPG1690 is a first-in-class autotaxin inhibitor being clinically evaluated for treating idiopathic pulmonary fibrosis. It was developed to improve upon the pharmacokinetic and safety profile of a lead compound by reducing hERG inhibition and CYP3A4 time-dependent inhibition. []

2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604)

  • Compound Description: K-604 is a potent and water-soluble inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase-1 (ACAT-1), showing 229-fold selectivity over ACAT-2. Its development focused on improving aqueous solubility and oral absorption. []

1-(6-[(4-Fluorophenyl)methyl]-5-(hydroxymethyl)-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-1-yl)-2-[(2R,5R)-5-methyl-2-([(3R)-3-methylmorpholin-4-yl]methyl)piperazin-1-yl]ethan-1-one (ASTX660)

  • Compound Description: ASTX660 is a non-peptidomimetic antagonist of inhibitor of apoptosis proteins (IAPs), specifically targeting cellular IAP (cIAP) and X-linked IAP (XIAP) with good balance. Developed through fragment-based design, it aims to improve metabolic stability and cardiac safety for anticancer therapy. []

4-cyano-N-{(2R)-2-[4-(2,3-dihydrobenzo[1,4]dioxin-5-yl)piperazin-1-yl]propyl}-N-pyridin-2-ylbenzamide hydrochloride

  • Compound Description: This compound is a crystalline hydrochloride salt. Its characterization focused on its crystalline form and properties like X-ray powder diffraction and differential scanning calorimetry (DSC). []

N-methyl-2-(4-(3-methylbenzoyl)piperazin-1-yl)-N-(3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl)acetamide

  • Compound Description: This compound is synthesized from duloxetine and characterized by 1H NMR, IR, and MS. []

2-Amino-6-fluoro-N-(5-fluoro-4-(4-(4-(oxetan-3-yl)piperazin-1-carbonyl)piperidin-1-yl)pyridin-3-yl)pyrazolo[1,5alfa]pyrimidine-3-carboxamide (IG-32)

  • Compound Description: IG-32 acts as an inhibitor of the ATR kinase. []

[Zn2(C8H7O2)4(C7H7NO)2]

  • Compound Description: This is a centrosymmetric binuclear zinc(II) carboxylate complex synthesized and characterized using various spectroscopic techniques, including FT-IR, NMR, and single-crystal X-ray diffraction. []

N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives

  • Compound Description: This refers to a series of compounds designed and synthesized as potential treatments for metabolic syndrome due to their potential as insulin sensitizers. []
  • Compound Description: This describes a series of four compounds with varying aryl substitutions on the piperazine ring. These compounds were characterized by FTIR, 1H NMR, LC-MS, and single-crystal X-ray diffraction to analyze their molecular and crystal structures. []

Methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33)

  • Compound Description: CYH33 is a highly potent and selective PI3Kα inhibitor currently undergoing clinical trials in China for the treatment of advanced solid tumors. []

RN486 [6-Cyclopropyl-8-fluoro-2-(2-hydroxymethyl-3-{1-methyl-5-[5-(4-methyl-piperazin-1-yl)-pyridin-2-ylamino]-6-oxo-1,6-dihydro-pyridin-3-yl}-phenyl)-2H-isoquinolin-1-one]

  • Compound Description: RN486 is a selective Bruton's tyrosine kinase (Btk) inhibitor. Studies demonstrated its ability to block immune hypersensitivity reactions and arthritis in preclinical models. []

Piperazin-4-ylthieno[3,2-c]pyridin-4-yl-2-carboxamide derivatives

  • Compound Description: This refers to a group of compounds with varying substituents on the piperazine ring. Although specific details about their biological activity are limited, the presence of the piperazine-thieno[3,2-c]pyridine scaffold suggests potential therapeutic applications. []
  • Compound Description: BM 50.0430 belongs to a series of substituted indolyldihydropyridazinones and exhibits positive inotropic activity. It enhances myocardial contractility without significantly affecting heart rate or blood pressure. []
  • Compound Description: HNPC-A9229 is a novel pyridin-2-yloxy-based pyrimidin-4-amine fungicide discovered through structural optimization of an insecticidal lead compound. It exhibits excellent fungicidal activity against various plant pathogens with lower toxicity to rats compared to its predecessor. []

(3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153)

  • Compound Description: AZD5153 is a bivalent bromodomain and extraterminal inhibitor developed through structure-based optimization for potent BRD4 binding and favorable physical properties. Preclinical studies demonstrated its efficacy in downregulating c-Myc and inhibiting tumor growth in xenograft models. []
  • Compound Description: These N-hexyl trazodone derivatives were synthesized using a new microwave-assisted method. 7a·HCl shows high affinity for the 5-HT1A receptor, while 7b·HCl acts as a dual-acting 5-HT1A/5-HT7 receptor ligand. []

2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (analog 24)

  • Compound Description: Analog 24 is an aminopyrazole that selectively inhibits cyclin-dependent kinase (CDK) 5 over CDK2 in cancer cell lines and reduces Mcl-1 levels. []
  • Compound Description: This entry refers to a series of Cu(II) and Co(II) complexes synthesized using arylhydrazones of active methylene nitriles. These complexes act as catalyst precursors for the selective oxidation of secondary alcohols to ketones. []

5-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2-pyridin-2-yl-2H-pyridazin-3-one (29)

  • Compound Description: Compound 29 is a potent histamine H3 receptor antagonist with favorable pharmacokinetic properties. It exhibits cognition-enhancing effects in preclinical models. []

Imidazopyridine-tethered pyrazolines

  • Compound Description: This refers to two series of compounds designed as potential inhibitors of STAT3 phosphorylation, a promising target for breast cancer treatment. []

(S)-3,5-dihydroxyphenylglycine (DHPG)

  • Compound Description: DHPG is a potent and selective group I metabotropic glutamate receptor agonist, commonly used to study mGluR signaling pathways. [, ]

N-(2,4-difluorobenzyl)-3-(1H-pyrazol-5-yl)imidazo[1,2-b]pyridazin-6-amine (1) and (6-(1-(5-fluoropyridin-2-yl)ethoxy)-1-(5-methyl-1H-pyrazol-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)((2S)-2-methylmorpholin-4-yl)methanone (13)

  • Compound Description: Compound 1 served as a starting point for the development of potent, selective, and brain-penetrant anaplastic lymphoma kinase (ALK) inhibitors. Optimization led to the discovery of compound 13, which exhibited significant reduction of phosphorylated ALK levels in mouse brain regions. []
  • Compound Description: These Mannich bases of indole-2,3-dione (isatin) were synthesized and evaluated for their antimicrobial activity against a panel of pathogenic bacteria and fungi. []

ethyl 2,3-dihydronaphtho[1,2-b]furan-2-carboxylate and ethyl 4′-oxospiro[cyclopropane-1,1′(4′H)-naphthalene]-2′-carboxylate

  • Compound Description: These compounds, along with their derivatives, were synthesized as part of a new synthetic approach to naphtho[1,2-b]furan and spiro[cyclopropane-1,1′(4′H)-naphthalene] scaffolds. []
  • Compound Description: This ruthenium complex acts as a photoactivated chemotherapy (PACT) agent. It contains a pyrene moiety that functions as a fluorescence tracker, enabling the monitoring of its cellular uptake and activation. []
Overview

2-(Naphthalen-1-yloxy)-1-(4-(6-(pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)ethanone is a complex organic compound notable for its multifaceted structure, which incorporates naphthalene, pyridine, and piperazine moieties. This compound is primarily classified as an organic heterocyclic compound due to the presence of nitrogen-containing rings. It has garnered attention in medicinal chemistry for its potential biological activities and applications in drug development.

Synthesis Analysis

Methods

The synthesis of 2-(Naphthalen-1-yloxy)-1-(4-(6-(pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)ethanone typically involves several synthetic steps:

  1. Preparation of Intermediate Compounds: The initial step usually involves the reaction of 2-naphthol with a halogenated pyridine derivative under basic conditions to form a naphthyloxy-pyridine intermediate.
  2. Formation of the Final Product: This intermediate is subsequently reacted with a piperazine derivative, such as 4-(6-(pyridin-4-yl)pyridazin-3-yl)piperazine, under controlled conditions to yield the target compound.

Technical Details

The synthetic route may utilize various techniques to optimize yield and purity, including:

  • Continuous Flow Reactors: These allow for better control over reaction conditions and can enhance the efficiency of the synthesis.
  • Automated Synthesis Systems: These systems help streamline the process, reducing manual errors and improving reproducibility.
Molecular Structure Analysis

Structure and Data

The molecular formula of 2-(Naphthalen-1-yloxy)-1-(4-(6-(pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)ethanone is C22H23N3O2C_{22}H_{23}N_{3}O_{2}, with a molecular weight of approximately 361.4 g/mol.

Structural Representation

The compound features:

  • A naphthalene ring connected via an ether linkage (–O–) to an ethanone moiety.
  • A piperazine ring substituted with a pyridazine derivative, which introduces additional nitrogen atoms into the structure.

Key Structural Data

PropertyValue
Molecular FormulaC22H23N3O2
Molecular Weight361.4 g/mol
IUPAC Name2-naphthalen-1-yloxy-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone
InChI KeyWWKZKFJUQUHBPO-UHFFFAOYSA-N
Chemical Reactions Analysis

Types of Reactions

The compound can participate in several chemical reactions:

  1. Oxidation: Common oxidizing agents like potassium permanganate can oxidize the compound, potentially forming naphthoquinone derivatives.
  2. Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, leading to various reduced forms of the compound.
  3. Substitution Reactions: The compound can undergo nucleophilic substitution reactions at its pyridine and piperazine moieties.

Technical Details

Common Reagents and Conditions

Reaction TypeReagentConditions
OxidationPotassium permanganateAcidic or neutral conditions
ReductionLithium aluminum hydrideAnhydrous ether
SubstitutionNucleophiles (amines or thiols)Basic conditions
Mechanism of Action

The mechanism of action for 2-(Naphthalen-1-yloxy)-1-(4-(6-(pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)ethanone is not fully elucidated but is believed to involve interactions with specific biological targets. Its structural components suggest potential activity as a ligand in biochemical assays, influencing pathways related to inflammation and cancer.

Relevant Data

Studies have indicated that compounds with similar structures may exhibit anti-inflammatory and anti-cancer activities, likely through modulation of receptor activity or inhibition of specific enzymes involved in disease processes.

Physical and Chemical Properties Analysis

Physical Properties

The compound is typically characterized by:

  • Solubility: Soluble in common organic solvents.

Chemical Properties

Key chemical properties include:

PropertyValue
Melting PointNot specified
Boiling PointNot specified
SolubilitySoluble in organic solvents
Applications

2-(Naphthalen-1-yloxy)-1-(4-(6-(pyridin-4-yyl)pyridazin-3-yyl)piperazin-1-yly)ethanone has several scientific applications:

  1. Medicinal Chemistry: Investigated for its potential therapeutic properties, particularly in anti-inflammatory and anti-cancer research.
  2. Biochemical Research: Used as a ligand in various biochemical assays to explore its interactions with biological targets.
  3. Material Science: Explored for applications in developing advanced materials with specific electronic or optical properties.

This compound represents a significant area of interest within medicinal chemistry and pharmacology due to its complex structure and potential biological activities. Further research may elucidate its full capabilities and applications in therapeutic contexts.

Properties

CAS Number

1060165-24-3

Product Name

2-(Naphthalen-1-yloxy)-1-(4-(6-(pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)ethanone

IUPAC Name

2-naphthalen-1-yloxy-1-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]ethanone

Molecular Formula

C25H23N5O2

Molecular Weight

425.5 g/mol

InChI

InChI=1S/C25H23N5O2/c31-25(18-32-23-7-3-5-19-4-1-2-6-21(19)23)30-16-14-29(15-17-30)24-9-8-22(27-28-24)20-10-12-26-13-11-20/h1-13H,14-18H2

InChI Key

ONPCPTSHHAMQNR-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=NC=C3)C(=O)COC4=CC=CC5=CC=CC=C54

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=NC=C3)C(=O)COC4=CC=CC5=CC=CC=C54

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.